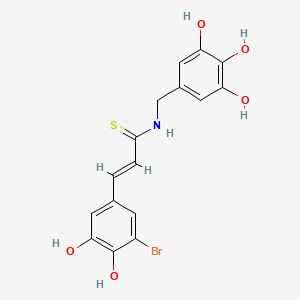

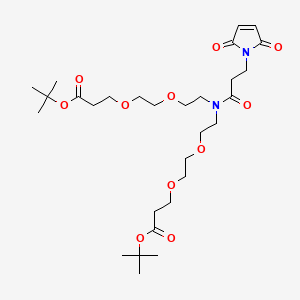

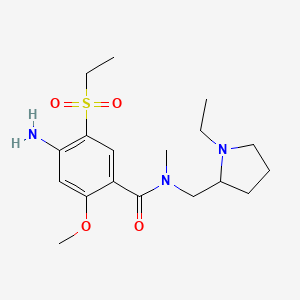

(E)-3-(3-Bromo-4,5-dihydroxyphenyl)-N-(3,4,5-trihydroxybenzyl)prop-2-enethioamide

Overview

Description

NT157 is discontinued for commercial reason.

Scientific Research Applications

Anticancer Drug Candidate

NT157 has emerged as a promising anticancer drug candidate . It targets kinase- and phosphatase-mediated signaling, which plays a pivotal role in tumor proliferation and survival . Experimental evidence demonstrates that NT157 effectively suppresses tumor growth, metastasis, and angiogenesis in diverse cancer models .

Inhibitor of IGF1R/IRS1-2 Axis

NT157 is a small molecule tyrphostin that has shown potent antineoplastic effects across various cancer types . It was initially identified for inducing the serine phosphorylation of IRS1 and IRS2, leading to their degradation and inhibiting the IGF1R signaling cascade .

Targeting STAT3, STAT5, and AXL

Subsequent studies revealed additional targets of NT157, including STAT3, STAT5, and AXL, suggesting a multifaceted mechanism .

Enhancing Chemotherapy Efficacy

NT157 has been found to enhance chemotherapy efficacy in combination therapy .

Modulating Inflammation and Immune Responses

NT157 impacts not only tumor cells but also the tumor microenvironment. It modulates inflammation and immune responses by targeting cancer-associated fibroblasts, myeloid cells, and immune cells, creating a suppressive milieu hindering tumor progression and metastasis .

Targeting JNK and AXL Signaling in Lung Cancer Cells

In lung cancer cells, exposure to NT157 decreased cell viability, clonogenicity, cell cycle progression, and migration, and induced apoptosis . NT157 reduced expression of IRS1 and AXL and phosphorylation of p38 MAPK, AKT, and 4EBP1 . It also presented potentiating effects on EGFR inhibitors in lung cancer cells .

Inducing Cellular Stress and Apoptosis

NT157 increased genes related to cellular stress and apoptosis, such as JUN, BBC3, CDKN1A, CDKN1B, FOS, and EGR1 , favoring a tumor-suppressive cell signaling network in the context of lung cancer .

Novel Axis in the Mechanism of Action

JNK was identified as a key kinase for NT157-induced IRS1 and IRS2 phosphorylation, revealing a novel axis involved in the mechanism of action of the drug .

Mechanism of Action

NT157, also known as NT-157 or (E)-3-(3-Bromo-4,5-dihydroxyphenyl)-N-(3,4,5-trihydroxybenzyl)prop-2-enethioamide, is a synthetic tyrphostin that has emerged as a promising inhibitor of various oncogenic pathways . This article provides a comprehensive overview of NT157’s mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

NT157 primarily targets the Insulin Receptor Substrates (IRS-1/2) . It induces the serine phosphorylation of IRS1 and IRS2, leading to their degradation . In addition to IRS-1/2, NT157 also targets other proteins such as STAT3, STAT5, and AXL , suggesting a multifaceted mechanism .

Mode of Action

NT157 interacts with its targets by inducing the serine phosphorylation of IRS1 and IRS2, which leads to their degradation and inhibits the IGF1R signaling cascade . This shift in IGF1R complexation from IRS1/2 to SHC results in the long-term inhibition of IGF1R-IRS1/2 signaling . Moreover, NT157 strongly induces the activation of JNK1/2 .

Biochemical Pathways

NT157 affects several biochemical pathways. It inhibits the IGF1R/IRS1-2-, STAT3-, and AXL-mediated signaling pathways . The compound also impacts the tumor microenvironment by modulating inflammation and immune responses . It targets cancer-associated fibroblasts, myeloid cells, and immune cells, creating a suppressive milieu that hinders tumor progression and metastasis .

Pharmacokinetics

The compound is known to lead to long-term inhibition of igf1r/irs1-2 signaling , suggesting it may have favorable pharmacokinetic properties

Result of Action

NT157 exhibits potent antineoplastic effects across various cancer types . It effectively suppresses tumor growth, metastasis, and angiogenesis . In lung cancer cells, exposure to NT157 decreases cell viability, clonogenicity, cell cycle progression, and migration, and induces apoptosis . It also reduces the expression of oncogenes and increases genes related to cellular stress and apoptosis .

Action Environment

It modulates inflammation and immune responses by targeting cancer-associated fibroblasts, myeloid cells, and immune cells . This creates a suppressive milieu that hinders tumor progression and metastasis

properties

IUPAC Name |

(E)-3-(3-bromo-4,5-dihydroxyphenyl)-N-[(3,4,5-trihydroxyphenyl)methyl]prop-2-enethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO5S/c17-10-3-8(4-11(19)15(10)22)1-2-14(24)18-7-9-5-12(20)16(23)13(21)6-9/h1-6,19-23H,7H2,(H,18,24)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPUPOUEGOSAAO-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)CNC(=S)C=CC2=CC(=C(C(=C2)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)CNC(=S)/C=C/C2=CC(=C(C(=C2)Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(3-Bromo-4,5-dihydroxyphenyl)-N-(3,4,5-trihydroxybenzyl)prop-2-enethioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of NT157?

A: NT157 primarily targets the Insulin Receptor Substrate (IRS) proteins, IRS1 and IRS2. [, , , ]

Q2: How does NT157 interact with IRS proteins?

A: NT157 binds to IGF-1R but does not directly inhibit its kinase activity. Instead, it promotes serine phosphorylation of IRS proteins, leading to their disassociation from receptors and subsequent degradation via the ubiquitin-proteasome pathway. [, , ]

Q3: What are the downstream effects of NT157-mediated IRS1/2 suppression?

A: NT157-mediated IRS1/2 suppression leads to the inhibition of downstream signaling pathways, including PI3K/AKT/mTOR and MAPK. [, , , , , , , ] This ultimately results in decreased proliferation, increased apoptosis, and reduced migration and invasion of cancer cells. [, , , , , ]

Q4: Does NT157 have any other molecular targets besides IRS1/2?

A: Yes, research suggests that NT157 can also affect other signaling pathways, including STAT3 and AXL. [, , , ] It can downregulate STAT3 activation and induce AXL degradation via the proteasome.

Q5: What is the role of ERK activation in the mechanism of action of NT157?

A: NT157 has been shown to induce ERK phosphorylation, which is necessary for the serine phosphorylation and subsequent degradation of IRS proteins. [] Interestingly, combining NT157 with sorafenib, a multi-kinase inhibitor, leads to the reversal of this transient ERK activation, suggesting a potential mechanism for their synergistic effect. []

Q6: What is the molecular formula and weight of NT157?

A6: The molecular formula of NT157 is C16H15BrN2O5S, and its molecular weight is 427.28 g/mol.

Q7: Is there any spectroscopic data available for NT157?

A7: While the provided research papers do not detail specific spectroscopic data like NMR or IR, structural characterization likely involves these techniques.

Q8: What types of cancer have been studied in preclinical models with NT157?

A: NT157 has shown promising preclinical activity against various cancer types, including hepatocellular carcinoma (HCC), acute myeloid leukemia (AML), breast cancer, prostate cancer, ovarian cancer, osteosarcoma, uveal melanoma, glioma, and lung cancer. [, , , , , , , , , , , , ]

Q9: What is the evidence for NT157’s efficacy in HCC?

A: Studies show NT157 inhibits HCC cell growth and induces apoptosis in both in vitro and in vivo models. [, ] Notably, NT157 synergizes with sorafenib, potentially by downregulating p-AKT, a key player in sorafenib resistance. [, ]

Q10: How does NT157 impact AML cells, especially those harboring FLT3-ITD mutations?

A: Research indicates that NT157 effectively reduces cell viability, induces apoptosis, and inhibits proliferation in FLT3-ITD-mutated AML cell lines. [, ] This effect is attributed to the downregulation of the IGF1R-IRS1/2 signaling pathway and modulation of downstream effectors like AKT, mTOR, and STAT5. [, ]

Q11: Has NT157 demonstrated efficacy in overcoming drug resistance?

A: Yes, NT157 shows promise in overcoming drug resistance. In HCC, it sensitizes cells to sorafenib, potentially by inhibiting p-AKT, a crucial factor in sorafenib resistance. [, ]

Q12: Are there any preclinical studies exploring the impact of NT157 on the tumor microenvironment?

A: While limited information is available within the provided research, one study suggests that NT157 can affect the tumor microenvironment by influencing the expression of chemokines involved in immune cell trafficking and function. [] Further investigation is needed to fully understand its impact on the tumor microenvironment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R,4R,5R)-2-(4-Amino-pyrrolo[2,3-D]pyrimidin-7-YL)-3-ethynyl-5-hydroxymethyl-tetrahydrofuran-3,4-diol](/img/structure/B609585.png)

![N-[4-chloro-3-[(3-chlorobenzoyl)amino]phenyl]-6-[[7-(hydroxyamino)-7-oxoheptyl]amino]pyridine-3-carboxamide](/img/structure/B609588.png)

![2-chloro-N-(3-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)phenyl)acetamide](/img/structure/B609607.png)